molecular formula C12H18N2 B1473270 2-cyclopentyl-4,5,6,7-tetrahydro-1H-benzimidazole CAS No. 1428233-52-6

2-cyclopentyl-4,5,6,7-tetrahydro-1H-benzimidazole

Cat. No. B1473270
M. Wt: 190.28 g/mol
InChI Key: ABVCALJSWLYXHD-UHFFFAOYSA-N
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Description

2-Cyclopentyl-4,5,6,7-tetrahydro-1H-benzimidazole (2-Cyclo-THBI) is a synthetic compound that has been studied in recent years for its potential applications in scientific research. It has been used in lab experiments to study its biochemical and physiological effects and to explore its potential for use in drug development.

Scientific Research Applications

Antimicrobial Activity

A series of benzimidazoles, including derivatives with cyclopentyl moieties, were synthesized to explore their antimicrobial properties. The compounds exhibited broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria, as well as antimycotic activity against Candida albicans. The structure-activity relationships indicated that the presence of the cyclopentyl group contributed to the antimicrobial efficacy of these compounds (Oren et al., 1999).

Anticancer and Proapoptotic Activity

Polybrominated benzimidazole derivatives, including those related to the tetrahydro-1H-benzimidazole structure, were synthesized and evaluated for their potential as protein kinase CK2 inhibitors with anticancer and proapoptotic activities. These compounds demonstrated significant cytotoxicity against human cancer cell lines and promoted proapoptotic effects, suggesting their potential as therapeutic agents in cancer treatment (Łukowska-Chojnacka et al., 2016).

Quantum-Chemical Insights

The study of tetrahalogenated 1H-benzimidazoles, including analogs of tetrahydro-1H-benzimidazole, provided quantum-chemical insights into their structure-reactivity relationships. The analysis revealed how variations in halogenation affect the weak interaction patterns, crystal packing, and chemical reactivity of these compounds, which could have implications for their biological activity and drug design (Latosinska et al., 2014).

Enzyme Inhibition for Therapeutic Applications

Benzimidazole derivatives, including those structurally related to 2-cyclopentyl-4,5,6,7-tetrahydro-1H-benzimidazole, were investigated for their inhibitory effects on various enzymes such as acetylcholinesterase, monoamine oxidases, and cyclooxygenases. These studies aimed to identify potential multi-action therapeutic agents for treating inflammatory diseases and other conditions (Can et al., 2017).

properties

IUPAC Name

2-cyclopentyl-4,5,6,7-tetrahydro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-2-6-9(5-1)12-13-10-7-3-4-8-11(10)14-12/h9H,1-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABVCALJSWLYXHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NC3=C(N2)CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopentyl-4,5,6,7-tetrahydro-1H-benzimidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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